molecular formula C9H9FN2O4 B2887886 N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide CAS No. 448-26-0

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide

Cat. No. B2887886
CAS RN: 448-26-0
M. Wt: 228.179
InChI Key: HFJPRWKLPNLION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9FN2O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” consists of a central acetamide group (CH3CONH-) attached to a phenyl ring. The phenyl ring is substituted with a fluoro group at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position .


Physical And Chemical Properties Analysis

“N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is a solid at room temperature. It has a molecular weight of 228.18 . The compound is sealed in dry conditions for storage .

Scientific Research Applications

Synthesis of EGFR Tyrosine Kinase Inhibitors

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide: is a precursor in the synthesis of EGFR tyrosine kinase inhibitors , such as Osimertinib . These inhibitors are crucial in the treatment of certain types of cancer, particularly non-small cell lung cancer with specific mutations. The compound’s role in the multi-step synthesis process is vital for the creation of effective cancer therapeutics.

Development of Anti-Inflammatory Agents

Indole derivatives, which can be synthesized from compounds like N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide , have shown potential as anti-inflammatory agents . Research in this area could lead to new treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of “N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is not clear as it is primarily used for research and development purposes .

Safety and Hazards

“N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is classified as dangerous with hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJPRWKLPNLION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide

Synthesis routes and methods

Procedure details

Acetic anhydride (5 ml) was added to 3-fluoro-4-methoxyaniline (5.0 g), and the mixture was stirred for 30 minutes. The reaction mixture was cooled to room temperature, and nitric acid (2.3 ml) was added dropwise thereto. The mixture was stirred for 30 minutes, and water was added thereto. The resulting precipitate was collected and washed with water to obtain the title compound as crystals (5.7 g, 71%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

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